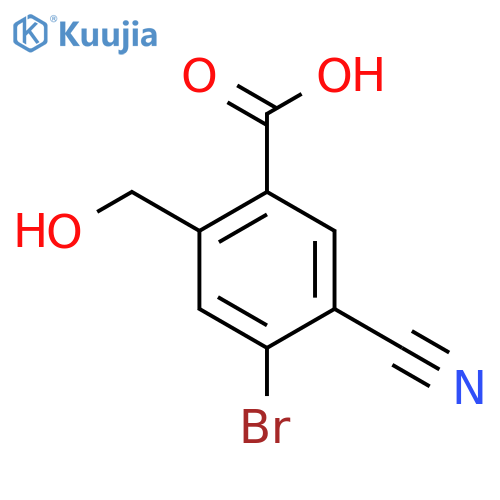

Cas no 1806981-85-0 (4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid)

4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid

-

- インチ: 1S/C9H6BrNO3/c10-8-2-6(4-12)7(9(13)14)1-5(8)3-11/h1-2,12H,4H2,(H,13,14)

- InChIKey: AHIAIMDTNREDFJ-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C#N)=CC(C(=O)O)=C(CO)C=1

計算された属性

- せいみつぶんしりょう: 254.95311 g/mol

- どういたいしつりょう: 254.95311 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.3

- ぶんしりょう: 256.05

- 疎水性パラメータ計算基準値(XlogP): 1

4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014001857-250mg |

4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid |

1806981-85-0 | 97% | 250mg |

504.00 USD | 2021-06-22 | |

| Alichem | A014001857-500mg |

4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid |

1806981-85-0 | 97% | 500mg |

782.40 USD | 2021-06-22 | |

| Alichem | A014001857-1g |

4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid |

1806981-85-0 | 97% | 1g |

1,519.80 USD | 2021-06-22 |

4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid 関連文献

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acidに関する追加情報

Chemical Profile of 4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid (CAS No. 1806981-85-0)

4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 1806981-85-0, is a specialized organic compound that has garnered attention in the field of medicinal chemistry and synthetic biology due to its unique structural and functional properties. This benzoic acid derivative features a bromine substituent at the fourth position, a cyano group at the fifth position, and a hydroxymethyl group at the second position. Such a molecular architecture not only makes it a valuable intermediate in pharmaceutical synthesis but also opens up possibilities for diverse biological activities.

The compound’s structure is characterized by its aromatic core, which is a common motif in many bioactive molecules. The presence of the bromine atom introduces electrophilic characteristics, making it susceptible to various chemical transformations such as cross-coupling reactions, which are pivotal in modern drug development. Meanwhile, the cyano group contributes to electron-withdrawing effects, influencing the compound’s reactivity and electronic properties. The hydroxymethyl functionality, on the other hand, provides opportunities for further derivatization and interaction with biological targets.

In recent years, 4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid has been explored for its potential applications in the synthesis of novel therapeutic agents. Its structural features make it a versatile building block for constructing more complex molecules with tailored biological activities. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

One of the most compelling aspects of this compound is its role in the development of small-molecule modulators. The combination of the bromine and hydroxymethyl groups allows for facile introduction of various pharmacophores, enabling the design of molecules that can interact with biological receptors or enzymes with high specificity. This has led to several promising studies where derivatives of 4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid have shown efficacy in preclinical models.

Recent advancements in computational chemistry have further enhanced the utility of this compound. High-throughput virtual screening (HTVS) and molecular docking studies have been employed to identify potential drug candidates derived from 4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid that could modulate key therapeutic targets. These computational approaches have accelerated the discovery process by predicting binding affinities and interactions between the compound and its biological targets.

The cyano group in 4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid also plays a crucial role in its reactivity. It can undergo reduction to form a carboxylate group or participate in nucleophilic addition reactions, providing multiple pathways for chemical diversification. This flexibility has been exploited in synthetic strategies aimed at generating libraries of compounds for high-throughput screening (HTS).

In addition to its pharmaceutical applications, 4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid has found utility in materials science. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and sensing technologies. The bromine substituent can act as a ligand anchor, facilitating the assembly of metal complexes with specific catalytic properties.

The hydroxymethyl group provides an additional handle for further functionalization, allowing for the attachment of polymers or other functional units. This property has been leveraged in the development of smart materials that can respond to environmental stimuli such as pH or temperature changes.

The synthesis of 4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid itself is an intriguing challenge that highlights its synthetic value. Various synthetic routes have been reported, each with distinct advantages depending on the desired scale and purity requirements. Common strategies involve multi-step organic transformations starting from commercially available benzoic acid derivatives. These synthetic pathways often incorporate halogenation and cyanation steps to introduce the bromine and cyano groups, respectively.

The hydroxymethyl group is typically introduced through reduction reactions or direct functionalization methods. The choice of reducing agent or functionalizing reagent can significantly impact the overall yield and purity of the final product. Advanced techniques such as flow chemistry have also been employed to optimize these synthetic steps, improving efficiency and scalability.

In conclusion,4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid (CAS No. 1806981-85-0) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for medicinal chemists seeking to develop novel therapeutics, while its versatility also extends to materials science and catalysis. As research continues to uncover new methodologies for its synthesis and application,4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid is poised to remain at the forefront of scientific innovation.

1806981-85-0 (4-Bromo-5-cyano-2-(hydroxymethyl)benzoic acid) 関連製品

- 2229679-93-8(3-(3-{(tert-butoxy)carbonylamino}-4,5-dimethoxyphenyl)prop-2-enoic acid)

- 864859-22-3(N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,5-dichlorobenzamide)

- 1865174-43-1(N-Methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-propenamide)

- 2680713-64-6(benzyl N-(5-bromoquinazolin-2-yl)carbamate)

- 1923200-91-2((R)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride)

- 1995436-21-9(1-{bicyclo2.2.1heptan-2-yl}-3-cyclopropylpropane-1,3-dione)

- 55750-48-6(N-(Methoxycarbonyl) Maleimide)

- 16754-39-5(Prop-2-ynyl Carbamate)

- 2138525-96-7(rac-N-(1R,6R)-2-azabicyclo4.1.0heptan-6-yl-2-nitrobenzene-1-sulfonamide)

- 1052535-69-9(4-(1H-Benzoimidazol-2-YL)-benzoic acid hydrochloride)